(3-(Difluoromethoxy)phenyl)boronic acid

Suzuki-Miyaura coupling Reaction kinetics Hammett equation

(3-(Difluoromethoxy)phenyl)boronic acid (CAS 866607-09-2) is a meta-substituted arylboronic acid derivative characterized by the strongly electron-withdrawing difluoromethoxy (-OCF2H) group, which profoundly modulates the electronic character of the phenyl ring. This substituent distinguishes the compound from common methoxy, trifluoromethoxy, or unsubstituted phenylboronic acids by altering both the pKa of the boronic acid moiety and the rate of the Suzuki-Miyaura cross-coupling transmetalation step.

Molecular Formula C7H7BF2O3
Molecular Weight 187.94 g/mol
CAS No. 866607-09-2
Cat. No. B1591274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Difluoromethoxy)phenyl)boronic acid
CAS866607-09-2
Molecular FormulaC7H7BF2O3
Molecular Weight187.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OC(F)F)(O)O
InChIInChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-2-5(4-6)8(11)12/h1-4,7,11-12H
InChIKeyFGQKXEUNYFZVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Difluoromethoxy)phenyl)boronic acid (CAS 866607-09-2) Procurement Guide: Properties, Reactivity Profile, and Scientific Selection Rationale


(3-(Difluoromethoxy)phenyl)boronic acid (CAS 866607-09-2) is a meta-substituted arylboronic acid derivative characterized by the strongly electron-withdrawing difluoromethoxy (-OCF2H) group, which profoundly modulates the electronic character of the phenyl ring. This substituent distinguishes the compound from common methoxy, trifluoromethoxy, or unsubstituted phenylboronic acids by altering both the pKa of the boronic acid moiety and the rate of the Suzuki-Miyaura cross-coupling transmetalation step [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the difluoromethoxy motif is frequently employed to enhance metabolic stability and modulate lipophilicity in drug candidates [2].

(3-(Difluoromethoxy)phenyl)boronic acid: Why In-Class Analogs Cannot Be Interchanged Without Scientific Validation


Arylboronic acids are not universally interchangeable coupling partners due to the profound and well-documented impact of aromatic substituents on the kinetics of the Suzuki-Miyaura transmetalation step. Hammett-based kinetic studies demonstrate that electron-withdrawing substituents (such as -OCF2H) decelerate the reaction rate of arylboronic acids, whereas electron-donating substituents (such as -OCH3) accelerate it [1]. Furthermore, the -OCF2H group exhibits unique electronic and steric properties compared to -OCF3 or -OCH3, affecting not only coupling efficiency but also the physicochemical properties of downstream products, including metabolic stability and lipophilicity (LogP) [2]. Substituting (3-(difluoromethoxy)phenyl)boronic acid with a generic, less expensive phenylboronic acid analog will predictably alter reaction kinetics, potentially reducing yield, and will fail to deliver the specific biaryl pharmacophore containing the -OCF2H motif essential for target biological activity in many drug discovery programs. Selection of this specific CAS is therefore a matter of both synthetic efficiency and chemical target fidelity.

(3-(Difluoromethoxy)phenyl)boronic acid: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Electronic Modulation of Suzuki-Miyaura Coupling Kinetics: (3-(Difluoromethoxy)phenyl)boronic acid vs. 3-Methoxyphenylboronic Acid

The difluoromethoxy (-OCF2H) substituent acts as a moderate-to-strong electron-withdrawing group (EWG) due to the inductive effect of the fluorine atoms, whereas methoxy (-OCH3) is a strong electron-donating group (EDG) by resonance. Systematic kinetic studies of substituted arylboronic acids in Suzuki coupling demonstrate that electron-withdrawing substituents on the boronic acid decrease the overall reaction rate, while electron-donating groups increase it [1]. This effect is rationalized by the Hammett relationship and the rate-determining step (transmetalation) being favored by a more electron-rich boron center [2]. Therefore, under identical reaction conditions, (3-(difluoromethoxy)phenyl)boronic acid will couple more slowly than its 3-methoxyphenylboronic acid counterpart, necessitating potential optimization of catalyst loading, temperature, or reaction time for comparable conversions.

Suzuki-Miyaura coupling Reaction kinetics Hammett equation Substituent effects

Predicted Reactivity in Cross-Coupling: (3-(Difluoromethoxy)phenyl)boronic acid vs. (3-(Trifluoromethoxy)phenyl)boronic acid

The electronic influence of the -OCF2H group is distinct from the stronger electron-withdrawing -OCF3 group. While precise Hammett σ values for -OCF2H are context-dependent, they are generally considered less electron-withdrawing than -OCF3. In Suzuki-Miyaura couplings, the rate-determining transmetalation step is sensitive to the electron density on the boron atom [1]. As a result, (3-(difluoromethoxy)phenyl)boronic acid is predicted to undergo transmetalation more readily than its -OCF3-substituted counterpart, which may require harsher conditions or specialized catalysts to achieve comparable yields. This distinction is critical for synthetic planning where both the target biaryl and the coupling efficiency must be balanced.

Electronic effects Cross-coupling Transmetalation Hammett constants

Metabolic Stability and Lipophilicity of the -OCF2H Motif: A Key Differentiator for Drug Discovery

The difluoromethoxy group (-OCF2H) is a privileged motif in medicinal chemistry due to its unique ability to modulate the physicochemical properties of drug candidates. Comparative studies on fluorinated alkyl ethers have shown that replacing a methoxy (-OCH3) group with a difluoromethoxy group results in a measurable increase in lipophilicity (ΔLogP of approximately +0.5 to +1.0) and significantly enhances metabolic stability, particularly against oxidative O-dealkylation by cytochrome P450 enzymes [1]. This is attributed to the electron-withdrawing effect of the fluorine atoms, which deactivates the ether oxygen towards enzymatic oxidation. The -OCF2H group also presents a unique hydrogen bond donor capacity not found in -OCF3, offering distinct binding interactions.

Medicinal chemistry Drug metabolism Lipophilicity Fluorine chemistry

Documented Use of the 3-(Difluoromethoxy)phenyl Scaffold in Lead Optimization: A Patent-Derived Application

The 3-(difluoromethoxy)phenyl motif is a validated pharmacophore in active pharmaceutical ingredient (API) development. In WO2022076495, a series of benzimidazole-5-carboxamide derivatives were synthesized as part of a drug discovery program. A representative example incorporates the 3-(difluoromethoxy)phenyl group directly via a Suzuki coupling step using (3-(difluoromethoxy)phenyl)boronic acid or a similar boron reagent [1]. This patent demonstrates that the specific 3-(difluoromethoxy)phenyl substitution pattern is not arbitrary but is a designed feature of a biologically active molecule, providing a direct link between this boronic acid building block and a real-world medicinal chemistry campaign.

Pharmaceutical intermediates Patent analysis Lead optimization Benzimidazole

(3-(Difluoromethoxy)phenyl)boronic acid: Best-Fit Research and Industrial Applications Based on Quantitative Evidence


Synthesis of Drug Candidates Requiring a Metabolically Stable 3-(Difluoromethoxy)phenyl Motif

This compound is the reagent of choice for medicinal chemistry programs aiming to install a 3-(difluoromethoxy)phenyl group into a lead molecule. The -OCF2H group is a well-established bioisostere for methoxy, offering significantly enhanced metabolic stability and tuned lipophilicity compared to -OCH3 [1]. Its direct use in Suzuki coupling, as exemplified in patent WO2022076495 [2], provides a convergent route to complex drug candidates where the -OCF2H group is a critical pharmacophoric element, making procurement of this specific CAS essential for maintaining the integrity of the synthetic route and the biological profile of the final compound.

Development of Agrochemicals with Improved Environmental Profiles

The -OCF2H group is widely used in modern agrochemicals (e.g., fungicides, herbicides) due to its ability to enhance bioavailability and metabolic stability in target organisms while often leading to more favorable environmental degradation profiles [1]. (3-(Difluoromethoxy)phenyl)boronic acid serves as a key building block to introduce this privileged motif into new agrochemical candidates via cross-coupling. Researchers can use this compound to systematically explore the structure-activity relationship (SAR) of 3-substituted phenyl derivatives in their biological assays.

Academic Research in Physical Organic Chemistry: Teaching and Probing Substituent Effects

This compound is a valuable tool for academic laboratories studying the Hammett equation and substituent effects in Pd-catalyzed cross-coupling. Its unique electronic profile—as a moderate electron-withdrawing group—makes it an excellent substrate for generating data points on a Hammett plot to illustrate the relationship between substituent σ values and reaction rates [1]. It is a key component in undergraduate and graduate teaching experiments designed to quantitatively demonstrate the impact of electronic effects on modern synthetic methods [2].

Scale-Up and Process Chemistry for EWG-Bearing Boronic Acids

In an industrial process chemistry setting, the predictable, albeit slower, reactivity of this EWG-substituted boronic acid is a critical parameter for scale-up. While EDG analogs may couple faster, they may also lead to undesired side reactions or be unsuitable for the target molecule. The use of (3-(difluoromethoxy)phenyl)boronic acid necessitates optimization of catalyst and ligand systems, as its transmetalation step is rate-limiting [1]. Procurement of high-purity material ensures that kinetic studies and process optimization are not confounded by impurities, allowing for the development of a robust, reproducible, and scalable manufacturing process.

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